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Compound of Interest

Compound Name:
Benzyl-(3,4-dimethoxy-benzyl)-

amine

Cat. No.: B088634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of N-benzyl-3,4-dimethoxyamphetamine (N-benzyl-3,4-DMA), an analytical reference standard

classified as an amphetamine. This document details the synthetic route via reductive

amination and outlines the analytical methods for its characterization, including spectroscopic

and chromatographic techniques. All data is presented in a structured format for clarity and

ease of comparison.

Physicochemical Properties
N-benzyl-3,4-DMA hydrochloride is a crystalline solid with the following properties:
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Property Value Reference

IUPAC Name

N-benzyl-1-(3,4-

dimethoxyphenyl)propan-2-

amine hydrochloride

[1]

Synonyms

N-benzyl-3,4-

Dimethoxyamphetamine, NSC

27115

[1][2]

CAS Number 2980-07-6 (HCl salt) [1][2]

Molecular Formula C₁₈H₂₃NO₂ • HCl [2]

Formula Weight 321.8 g/mol [2]

Appearance White powder [1]

Purity ≥98% [2]

Melting Point 174.06 °C (HCl salt) [1]

λmax 231 nm [2]

Solubility

DMF: 30 mg/ml, DMSO: 30

mg/ml, Ethanol: 10 mg/ml,

PBS (pH 7.2): 10 mg/ml

[2]

Synthesis by Reductive Amination
The primary synthetic route to N-benzyl-3,4-DMA is through the reductive amination of 3,4-

dimethoxyamphetamine (3,4-DMA) with benzaldehyde. This method involves the formation of

an intermediate imine, which is subsequently reduced to the secondary amine.

Experimental Protocol
Materials:

3,4-dimethoxyamphetamine hydrochloride (3,4-DMA HCl)

Benzaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_N_Phenethylbenzamide_from_Phenethylamine_and_Benzoyl_Chloride.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_N_Phenethylbenzamide_from_Phenethylamine_and_Benzoyl_Chloride.pdf
https://swgdrug.org/Monographs/N-benzyl-3,4-DMA.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_N_Phenethylbenzamide_from_Phenethylamine_and_Benzoyl_Chloride.pdf
https://swgdrug.org/Monographs/N-benzyl-3,4-DMA.pdf
https://swgdrug.org/Monographs/N-benzyl-3,4-DMA.pdf
https://swgdrug.org/Monographs/N-benzyl-3,4-DMA.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_N_Phenethylbenzamide_from_Phenethylamine_and_Benzoyl_Chloride.pdf
https://swgdrug.org/Monographs/N-benzyl-3,4-DMA.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_N_Phenethylbenzamide_from_Phenethylamine_and_Benzoyl_Chloride.pdf
https://swgdrug.org/Monographs/N-benzyl-3,4-DMA.pdf
https://swgdrug.org/Monographs/N-benzyl-3,4-DMA.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

Triethylamine (Et₃N)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Anhydrous Magnesium Sulfate (MgSO₄)

Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

To a solution of 3,4-dimethoxyamphetamine hydrochloride (1.0 equivalent) in

dichloromethane, add triethylamine (1.1 equivalents) and stir for 10 minutes at room

temperature.

Add benzaldehyde (1.1 equivalents) to the solution and stir for an additional 1 hour to

facilitate imine formation.

Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the reaction

mixture.

Stir the reaction at room temperature overnight.

Quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude

freebase of N-benzyl-3,4-DMA.

Purify the crude product by column chromatography on silica gel.

For the hydrochloride salt, dissolve the purified freebase in a minimal amount of diethyl ether

or isopropanol and add a solution of hydrochloric acid in the respective solvent dropwise until
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precipitation is complete.

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield N-benzyl-

3,4-DMA hydrochloride as a white solid.

Reactants

Reaction Work-up & Purification Final Product

3,4-DMA HCl

Imine Formation in DCMBenzaldehyde

Et3N

Reduction with STAB Quench (NaHCO3) Extraction (DCM) Drying (MgSO4) Column Chromatography N-benzyl-3,4-DMA (Freebase) N-benzyl-3,4-DMA HCl
HCl addition

Click to download full resolution via product page

Caption: Synthetic workflow for N-benzyl-3,4-DMA HCl.

Characterization Data
The structural confirmation and purity of synthesized N-benzyl-3,4-DMA are established using

various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to elucidate the chemical structure by identifying the proton

environments in the molecule.

Experimental Protocol:

Instrument: 400 MHz NMR Spectrometer

Sample Preparation: ~12 mg/mL in D₂O with TSP as a 0 ppm reference.[1]
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Parameters:

Pulse Angle: 90°

Delay between pulses: 45 seconds[1]

¹H NMR Data (400 MHz, D₂O): The spectrum would show characteristic peaks for the aromatic

protons of the benzyl and dimethoxyphenyl rings, the methoxy groups, the aliphatic protons of

the propane chain, and the benzylic protons.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to determine the purity of the compound and to confirm its molecular

weight and fragmentation pattern.

Experimental Protocol:

Instrument: Agilent Gas Chromatograph with a Mass Selective Detector.[1]

Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[1]

Carrier Gas: Helium at 1.5 mL/min.[1]

Injector Temperature: 280°C.[1]

Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 280°C at 12°C/min, and

hold for 9.0 min.[1]

MS Parameters:

Mass Scan Range: 30-550 amu.[1]

Acquisition Mode: Scan.[1]

GC-MS Data:
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Parameter Value Reference

Retention Time 13.07 min [1]

Molecular Ion (M+) m/z 285 (for freebase) [1]

| Major Fragments | Characteristic fragments corresponding to the loss of benzyl and other

moieties. |[1] |

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

Instrument: FTIR with a diamond ATR attachment.[1]

Scan Parameters:

Number of Scans: 32

Resolution: 4 cm⁻¹[1]

FTIR Data: The spectrum would display characteristic absorption bands for N-H stretching (for

the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and

C-O stretching (ether).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b088634?utm_src=pdf-body-img
https://www.benchchem.com/product/b088634?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_N_Phenethylbenzamide_from_Phenethylamine_and_Benzoyl_Chloride.pdf
https://swgdrug.org/Monographs/N-benzyl-3,4-DMA.pdf
https://www.benchchem.com/product/b088634#synthesis-and-characterization-of-n-benzyl-3-4-dma
https://www.benchchem.com/product/b088634#synthesis-and-characterization-of-n-benzyl-3-4-dma
https://www.benchchem.com/product/b088634#synthesis-and-characterization-of-n-benzyl-3-4-dma
https://www.benchchem.com/product/b088634#synthesis-and-characterization-of-n-benzyl-3-4-dma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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